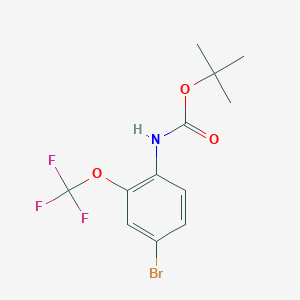

tert-Butyl (4-bromo-2-(trifluoromethoxy)phenyl)carbamate

Description

This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, due to its stability and reactivity as a protecting group for amines . Its molecular formula is C₁₂H₁₃BrF₃NO₃, with a calculated molecular weight of 356.14 g/mol. The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it valuable in drug discovery .

Properties

Molecular Formula |

C12H13BrF3NO3 |

|---|---|

Molecular Weight |

356.14 g/mol |

IUPAC Name |

tert-butyl N-[4-bromo-2-(trifluoromethoxy)phenyl]carbamate |

InChI |

InChI=1S/C12H13BrF3NO3/c1-11(2,3)20-10(18)17-8-5-4-7(13)6-9(8)19-12(14,15)16/h4-6H,1-3H3,(H,17,18) |

InChI Key |

NPFNWMISBWBSHD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-bromo-2-(trifluoromethoxy)phenyl)carbamate typically involves the reaction of 4-bromo-2-(trifluoromethoxy)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for tert-Butyl (4-bromo-2-(trifluoromethoxy)phenyl)carbamate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-bromo-2-(trifluoromethoxy)phenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding aniline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

tert-Butyl (4-bromo-2-(trifluoromethoxy)phenyl)carbamate has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of enzyme inhibitors and protein-ligand interactions.

Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromo-2-(trifluoromethoxy)phenyl)carbamate involves its interaction with specific molecular targets. The presence of the bromine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The following table compares key structural attributes of the target compound with its analogs:

Key Observations :

- The trifluoromethoxy group in the target compound increases its electron-withdrawing character and lipophilicity compared to the 4-bromophenyl analog .

- Methyl or benzoyl substituents (e.g., in MIDD0002B) alter steric bulk and electronic properties, influencing reactivity in coupling or protection-deprotection reactions .

- Fluorinated alkyl chains (e.g., in CAS 1881296-73-6) enhance metabolic stability but may reduce solubility in polar solvents .

Target Compound:

Analogs:

- tert-Butyl (4-bromophenyl)carbamate : Likely synthesized via Boc protection of 4-bromoaniline, similar to MIDD0002B’s synthesis using Boc-D-alanine and coupling agents like DCC or EDC .

- MIDD0002B: Synthesized via DCC-, EDC-, or mixed-anhydride routes, combining Boc-D-alanine with 2-amino-5-bromo-2′-fluorobenzophenone. Yields vary by method (e.g., DCC: ~60%, mixed anhydride: ~55%) .

- Fluorinated analogs (e.g., CAS 1881296-73-6): Utilize Suzuki-Miyaura couplings or nucleophilic substitutions to introduce fluorophenyl groups .

Physical and Chemical Properties

Notes:

Research Findings and Trends

Fluorine Impact : Fluorinated groups (CF₃O, F-benzoyl) improve metabolic stability and binding affinity in drug candidates but may complicate synthetic routes due to their electron-withdrawing nature .

Synthetic Efficiency : Mixed-anhydride and DCC routes for carbamate synthesis offer moderate yields (~55–60%), while newer methods (e.g., flow chemistry) could optimize scalability .

Structural-Activity Relationships (SAR) :

- Bromine at position 4 facilitates halogen bonding in target-receptor interactions.

- Trifluoromethoxy groups enhance lipophilicity (logP ~3.5) compared to methoxy (logP ~2.0), improving membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.